molecular formula C9H12N2 B2521158 2-(Pyrrolidin-1-yl)pyridine CAS No. 54660-06-9

2-(Pyrrolidin-1-yl)pyridine

Cat. No.: B2521158
CAS No.: 54660-06-9
M. Wt: 148.209
InChI Key: AZYTZQYCOBXDGY-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a pyrrolidine group at the nitrogen atom.

Scientific Research Applications

2-(Pyrrolidin-1-yl)pyridine has a wide range of applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Relevant Papers The relevant papers retrieved for this analysis are from Sigma-Aldrich . These papers provide more detailed information about 2-(Pyrrolidin-1-yl)pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Pyrrolidin-1-yl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 2-bromopyridine under basic conditions . The reaction typically proceeds as follows:

    Reactants: Pyrrolidine and 2-bromopyridine.

    Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to reflux for several hours, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-yl)pyridine is unique due to the combination of the pyridine and pyrrolidine rings, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-pyrrolidin-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-6-10-9(5-1)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYTZQYCOBXDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of free pyrrolidine (79.3 mg; 0.22 mmol) and sodium t-butoxide (29 mg; 0.31 mmol) in dry toluene (3 mL) was added, sequentially, 3-bromopyridine (22.9 μL; 0.24 mmol), tris-(dibenzylideneacetone)dipalladium (0)(3.9 mg; cat.), and (R)-(+)-1,1′-bi-2-naphthol (5.4 mg; cat.) at room temperature under a nitrogen atmosphere. The resulting mixture was heated to 80° C., held 3 hours, then allowed to cool back to room temperature. The reaction then was diluted with ethyl acetate (40 mL), washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified via flash chromatography on silica gel (40% ethyl acetate in hexanes) to provide the N-pyridyl pyrrolidine (72.1 mg; 75%).
Quantity
79.3 mg
Type
reactant
Reaction Step One
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
22.9 μL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
3.9 mg
Type
catalyst
Reaction Step Four
Quantity
5.4 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

3.1 mmol of the cyclopentenol, 3.1 mmol of DCC and 0.1 mmol of PP are dissolved in CH2Cl2 in a 100 ml flask fitted with a CaCl2 tube, 3.1 mmol of the carboxylic acid are added at 0°-5° C. with ice cooling, and the mixture is stirred at room temperature for 24 hours. The precipitated urea is filtered off, the solvent is removed by evaporation, and the crude product is recrystallized a number of times from ethanol.
Quantity
3.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
3.1 mmol
Type
reactant
Reaction Step Two

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